molecular formula C58H70B2F8N2O2 B1417896 6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate) CAS No. 2135524-59-1

6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)

Cat. No. B1417896
M. Wt: 1000.8 g/mol
InChI Key: RNRYUCPTAVMDSK-KBNRWHODSA-N
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Description

Compounds like the one you mentioned often belong to the class of organic compounds known as tertiary amines . These are amines in which the nitrogen atom is bonded to three organic groups, which can be any combination of alkyl, aryl, or other organic groups .


Synthesis Analysis

The synthesis of such compounds often involves reactions known as nucleophilic substitutions, where an electron-rich ‘nucleophile’ attacks an electron-poor ‘electrophile’. In the case of tertiary amines, this could involve the reaction of a secondary amine with an alkyl halide .


Molecular Structure Analysis

The molecular structure of tertiary amines is typically characterized by a nitrogen atom bonded to three organic groups and carrying a lone pair of electrons . The presence of this lone pair can have significant effects on the compound’s reactivity and properties .


Chemical Reactions Analysis

Tertiary amines can participate in a variety of chemical reactions. They can act as bases, accepting a proton to form a positively charged ammonium ion . They can also act as nucleophiles in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Tertiary amines are often colorless liquids or solids . They can exhibit basicity due to the presence of a lone pair of electrons on the nitrogen atom .

Scientific Research Applications

Crystal Structures and Spectral Studies

Research on similar oxaspirocyclic compounds reveals the significance of crystal structures and spectral studies in understanding the properties and potential applications of these complex molecules. For instance, the synthesis of oxaspirocyclic compounds and their crystal structures were determined by single-crystal X-ray diffraction, providing insights into their molecular interactions and potential applications in material science or pharmaceuticals due to their unique structural features and fluorescence spectra (Zeng & Wang, 2018).

Macrocyclic Chemistry

The study of macrocyclic compounds related to the query compound, such as the synthesis and structural analysis of 7,16-dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, offers valuable insights into the field of macrocyclic chemistry. These compounds exhibit unique conformations and hydrogen bonding patterns, which can be pivotal in host-guest chemistry, molecular recognition, and the design of functional materials (Basok et al., 2005).

Chiral Resolution

The compound's structural complexity underscores the importance of chiral resolution in the synthesis of optically active forms, which is critical in pharmaceutical applications where enantiomerically pure compounds can have vastly different biological activities. Techniques involving TADDOL derivatives and calcium salts for resolving similar complex structures underscore the potential for synthesizing enantiomerically pure versions of the query compound, which could be vital for its application in stereoselective synthesis or drug development (Bagi et al., 2014).

Photopolymerization and Material Science

The synthesis and photopolymerization studies of compounds structurally related to the query compound, such as N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, reveal potential applications in material science, particularly in dental restorations. The ability to replace conventional components in dental resins with novel polymerizable amines could lead to advancements in dental material technologies, offering better physical, mechanical, and biocompatible properties (Nie & Bowman, 2002).

Safety And Hazards

Like all chemicals, tertiary amines should be handled with care. They can be harmful if swallowed, inhaled, or if they come into contact with the skin . Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The study of tertiary amines and related compounds is a vibrant field of research in organic chemistry. Future directions could include the development of new synthetic methods, the exploration of new reactions, and the design of new catalysts .

properties

IUPAC Name

[(2R,3R)-6,10-dibenzyl-3-[[methyl-bis[(4-methylphenyl)methyl]azaniumyl]methyl]-1,4-dioxaspiro[4.5]decan-2-yl]methyl-methyl-bis[(4-methylphenyl)methyl]azanium;ditetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H70N2O2.2BF4/c1-44-20-28-50(29-21-44)38-59(5,39-51-30-22-45(2)23-31-51)42-56-57(43-60(6,40-52-32-24-46(3)25-33-52)41-53-34-26-47(4)27-35-53)62-58(61-56)54(36-48-14-9-7-10-15-48)18-13-19-55(58)37-49-16-11-8-12-17-49;2*2-1(3,4)5/h7-12,14-17,20-35,54-57H,13,18-19,36-43H2,1-6H3;;/q+2;2*-1/t54?,55?,56-,57-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRYUCPTAVMDSK-KBNRWHODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1=CC=C(C=C1)C[N+](C)(CC2C(OC3(O2)C(CCCC3CC4=CC=CC=C4)CC5=CC=CC=C5)C[N+](C)(CC6=CC=C(C=C6)C)CC7=CC=C(C=C7)C)CC8=CC=C(C=C8)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1=CC=C(C=C1)C[N+](C)(C[C@@H]2[C@H](OC3(O2)C(CCCC3CC4=CC=CC=C4)CC5=CC=CC=C5)C[N+](C)(CC6=CC=C(C=C6)C)CC7=CC=C(C=C7)C)CC8=CC=C(C=C8)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H70B2F8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1000.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)

CAS RN

2135524-59-1, 2010983-27-2
Record name 6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2S,3S)-diylbis(methylammonium) Bis(tetrafluoroborate) [=(S,S)-TaDiAS-2nd]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate) [=(R,R)-TaDiAS-2nd]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)
Reactant of Route 2
Reactant of Route 2
6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)
Reactant of Route 3
6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)
Reactant of Route 4
6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)
Reactant of Route 5
6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)
Reactant of Route 6
6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)

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